molecular formula C9H8BrNOS B8497147 2-(6-Bromo-benzothiazol-2-yl)-ethanol

2-(6-Bromo-benzothiazol-2-yl)-ethanol

Cat. No.: B8497147
M. Wt: 258.14 g/mol
InChI Key: DNZNDQBGXCCJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Bromo-benzothiazol-2-yl)-ethanol is a useful research compound. Its molecular formula is C9H8BrNOS and its molecular weight is 258.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8BrNOS

Molecular Weight

258.14 g/mol

IUPAC Name

2-(6-bromo-1,3-benzothiazol-2-yl)ethanol

InChI

InChI=1S/C9H8BrNOS/c10-6-1-2-7-8(5-6)13-9(11-7)3-4-12/h1-2,5,12H,3-4H2

InChI Key

DNZNDQBGXCCJMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Compounds of formula (22) can be prepared from 6-bromobenzothiazolone as shown in Scheme 3. 6-Bromobenzothiazolone is heated in the presence of NaOH base to provide a mixture of 2-amino-5-bromothiophenol (15) and its disulfide (16). The mixture is treated with chlorocarbonyl-acetic acid ethyl ester to provide 6-bromo-benzothiazol-2-yl-acetic acid ethyl ester (17) and 7-bromo-3-hydroxy-4H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester (18), which can undergo rearrangement by treatment with zinc and ethyl acetate to provide compound (17). Compound (17) is reduced with NaBH4 to provide 2-(6-bromo-benzothiazol-2-yl)-ethanol (19). Compound (19) is treated with mesyl chloride in the presence of triethyl amine to afford the corresponding methanesulfonic acid 2-(6-bromo-benzothiazol-2-yl)-ethyl ester (20), which is treated with an amine of formula HNRaRb wherein Ra and Rb each is as defined for R4 and R5, to provide compounds of formula (21). Compounds of formula (21) can be treated with a boronic acid, wherein Rc is aryl or heteroaryl, to provide compounds of formula (22).
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Synthesis routes and methods II

Procedure details

To a stirred mixture of sodium borohydride (1.11 g, 29.3 mmol) in ethanol (10 mL) at room temperature was added a solution of the (6-bromo-benzothiazol-2-yl)-acetic acid ethyl ester (2.2 g, 7.3 mmol) in THF (25 mL) at 23–28° C. The mixture was stirred at room temperature for 15 hr, cooled to 3° C. and quenched with 20 mL water at 3–5° C. The product was extracted with 40 mL methylene chloride, washed with 20 mL 15% NaCl and concentrated to crude oil. The crude product was purified by column chromatography (silica gel, 10:90 MeOH:CHCl3) to give the pure 2-(6-Bromo-benzothiazol-2-yl)-ethanol: 1H NMR (CDCl3 400 MHz) δ 3.30 (t, 2H, J=6 Hz), 4.11 (t, 2H, J=6 Hz), 7.54 (dd, 1H, J=5, 2 Hz), 7.78 (d, 1H, J=5 Hz), 7.95 (d, 1H, J=2 Hz). 13C NMR (CDCl3, 400 MHz) δ 36.7, 60.8, 118.3, 123.3, 129.2, 136.1, 151.3, 169.5; (DCI/NH3) m/z 258, 260 (M+H)+.
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